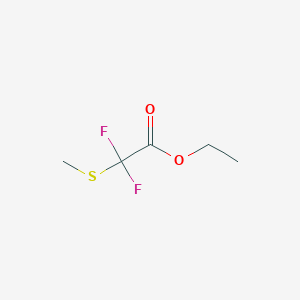

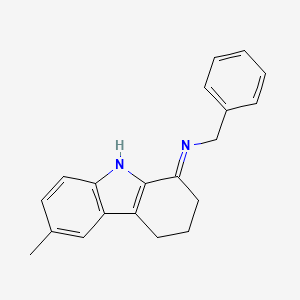

![molecular formula C16H16F3NO3 B2414286 Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-11-7](/img/structure/B2414286.png)

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate, also known as TFB-TBOA, is a chemical compound that has been widely studied in scientific research. It belongs to the class of spirocyclic quinazolines and is known to have potent inhibitory effects on glutamate transporters.

Scientific Research Applications

Heterospirocyclic Compounds in Peptide Synthesis

- Synthesis of Novel Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, has been achieved. This compound was shown to be useful in peptide synthesis as a dipeptide building block, successfully used in the preparation of nonapeptides analogous to the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Compounds in Chemical Reactions

- Formation of Methyl 6-Iodo-3-azabicyclo Compounds : Research on substituted methyl triazabicyclo and triazaspiro carboxylates interacting with iodinating agents has led to the formation of methyl 6-iodo-3-azabicyclo and 1-iodo-4,6-dioxo-5-azaspiro compounds, showing the compound's reactivity in complex chemical reactions (Molchanov et al., 2003).

Regioselective Cycloaddition in Organic Synthesis

- Regioselective 1,3-Dipolar Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained via a highly regioselective 1,3-dipolar cycloaddition process, highlighting the compound's potential in synthesizing complex organic structures (Molchanov & Tran, 2013).

Electrophilic Amination in Organic Synthesis

- Amination of C-H-Acidic Compounds : The reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives, among other C-H acids, have been studied, providing insight into the electrophilic amination of C-H-acidic compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Chiral Heterospirocyclic Compounds

- Synthons for Amino Acids and Peptides : The synthesis of chiral heterospirocyclic 2H-azirin-3-amines has been achieved, which are valuable synthons for amino acids and their use in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Radical Translocation Reactions in Organic Synthesis

- Synthesis of Bridged Azabicyclic Compounds : A study on the synthesis of bridged azabicyclic compounds using radical translocation reactions of specific piperidines has been conducted, showcasing the compound's utility in creating complex molecular structures (Ikeda, Kugo, & Sato, 1996).

Photochemical Induced Rearrangement

- Identification of Photorearrangement Products : The photolysis of ethyl 3-azido-4,6-difluorobenzoate resulted in the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, indicating the compound's role in photochemical rearrangements (Andersson et al., 2017).

properties

IUPAC Name |

methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-23-15(22)10-8-16(10)4-6-20(7-5-16)14(21)9-2-3-11(17)13(19)12(9)18/h2-3,10H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQKWPNLPSNRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

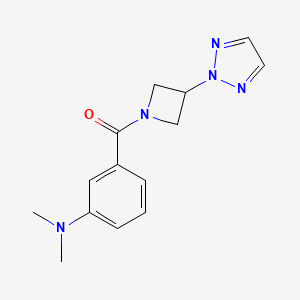

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

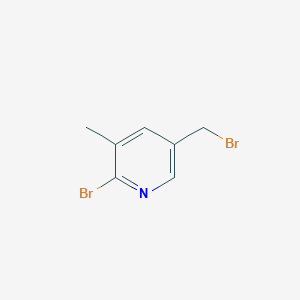

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)

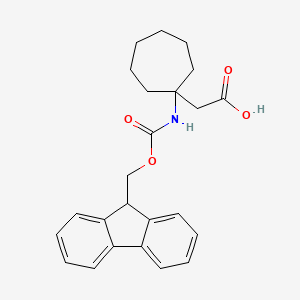

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)